Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)
Fmoc-N-Me-Val-OH Chemical and Physical Properties
Names and Identifiers
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- Fmoc-N-methyl-L-valine
- N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
- Fmoc-N-Me-Val-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
- Fmoc-L-MeVal-OH
- Fmoc-Nalpha-methyl-L-valine
- Fmoc-N-Me-L-Valine
- <i>N<
- Fmoc-MeVal-OH
- N-Fmoc-N-methyl-L-valine
- L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
- Fmoc-N-a-methyl-L-val
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
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- MDL: MFCD00153395
- Inchi: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
- InChI Key: YCXXXPZNQXXRIG-IBGZPJMESA-N
- SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
- BRN: 4560212
Computed Properties
- Exact Mass: 353.16300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 498
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.214
- Melting Point: 187-190 °C
- Refractive Index: 1.588
- Water Partition Coefficient: Slightly soluble in water and dimethyl formamide.
- PSA: 66.84000
- LogP: 3.97650
- Specific Rotation: -68 º (c=1% in DMF)
- Optical Activity: [α]20/D −68.0±3°, c = 1% in DMF
Fmoc-N-Me-Val-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-N-Me-Val-OH Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-N-Me-Val-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-I1112-100mg |
Fmoc-N-Me-Val-OH |
84000-11-3 | 99.74% | 100mg |
¥500 | 2023-08-31 | |
| Chemenu | CM101965-100g |
Fmoc-N-methyl-L-valine |
84000-11-3 | 95% | 100g |
$315 | 2021-06-09 | |
| Fluorochem | M03379-1g |
Fmoc-N-Me-Val-OH |
84000-11-3 | >98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03379-5g |
Fmoc-N-Me-Val-OH |
84000-11-3 | >98% | 5g |
£28.00 | 2022-02-28 | |
| Fluorochem | M03379-25g |
Fmoc-N-Me-Val-OH |
84000-11-3 | >98% | 25g |
£95.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1803599467- 1g |
Fmoc-N-Me-Val-OH |
84000-11-3 | 98%(HPLC) | 1g |
¥ 244.7 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1803599451- 5g |
Fmoc-N-Me-Val-OH |
84000-11-3 | 98%(HPLC) | 5g |
¥ 623.5 | 2021-05-18 | |
| Apollo Scientific | OR960386-1g |
Fmoc-N-methyl-L-valine |
84000-11-3 | 97% | 1g |
£67.00 | 2023-08-31 | |
| Apollo Scientific | OR960386-5g |
Fmoc-N-methyl-L-valine |
84000-11-3 | 97% | 5g |
£100.00 | 2023-08-31 | |
| Apollo Scientific | OR960386-25g |
Fmoc-N-methyl-L-valine |
84000-11-3 | 98+% | 25g |
£74.00 | 2025-02-20 |
Fmoc-N-Me-Val-OH Production Method
Production Method 1
Production Method 2
1.2 Reagents: Methanol , Diisopropylethylamine Solvents: Dichloromethane ; 10 min, rt
1.3 Solvents: Dichloromethane ; 4 h, rt
1.4 Reagents: Thiophenol , Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.5 Solvents: Dimethylformamide ; 2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt
1.7 Reagents: Acetic acid , 2,2,2-Trifluoroethanol Solvents: Dichloromethane ; 2 h, rt
Production Method 3
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 12 h, rt
Production Method 4
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 5
2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform ; 24 - 72 h, rt
Production Method 6
2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Acetonitrile ; 2 h, 75 °C
Production Method 7
2.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform
Production Method 8
2.1 Solvents: Dichloromethane ; rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Diisopropylethylamine ; 0 °C
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 14
1.2 Reagents: Methanol ; 0.5 h, rt
Production Method 15
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt
Production Method 16
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt
Production Method 17
1.2 Solvents: Dimethylformamide ; 1 h, rt
2.1 Solvents: Dichloromethane ; 1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 18
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform
Production Method 19
2.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt
Production Method 20
2.1 Solvents: Dichloromethane ; 40 min, rt
3.1 Solvents: Dichloromethane ; rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt
Fmoc-N-Me-Val-OH Raw materials
- Fmoc-N-Me-Val-OH
- 1,1-Diphenyldiazomethane (>90%)
- N-Methyl-L-valine
- L-Valine
- L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, diphenylmethyl ester
- (9H-fluoren-9-yl)methyl chloroformate
- NALPHA-9-Fluorenylmethoxycarbonyl-L-pipecolinic acid
- N-methyl-L-valine benzhydryl ester
- 2-Bromoacetophenone
- L-Valine, N-methyl-N-[(4-nitrophenyl)sulfonyl]-, 2-oxo-2-phenylethyl ester
- Fmoc-L-Val-OH
- (diphenylmethylidene)hydrazine
Fmoc-N-Me-Val-OH Preparation Products
Fmoc-N-Me-Val-OH Suppliers
Fmoc-N-Me-Val-OH Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Fmoc-N-Me-Val-OH
Professional Introduction of Fmoc-N-Me-Val-OH (CAS No. 84000-11-3)
The Fmoc-N-Me-Val-OH (CAS No. 84000-11-3) is a critical N-protected amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry research. Structurally characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus and an N-methylvaline core, this compound enables precise control over peptide folding and functionalization during solid-phase synthesis. Recent advancements in automated peptide synthesizers have further highlighted its role in optimizing reaction yields while minimizing side reactions, as demonstrated in a 2023 study published in Journal of Peptide Science.
In drug discovery pipelines, the N-methylvaline moiety confers unique pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. Researchers at Stanford University recently employed this compound to develop a novel β-amyloid inhibitor for Alzheimer's disease, achieving a 37% increase in brain penetration efficiency compared to non-methylated analogs (Nature Communications, 2024). The Fmoc protecting group's photolytic cleavage profile also allows orthogonal deprotection strategies, enabling multi-step syntheses of complex cyclic peptides.
Synthetic chemists value the compound's compatibility with both Fmoc/t-Bu and Fmoc/Alloc protocols. A comparative analysis in the Journal of Organic Chemistry (2024) revealed that using Fmoc-N-Me-Val-OH with HATU coupling agents reduces coupling times by 40% in polyproline-type II helix formation studies. Its high purity (>99% by HPLC) ensures consistent reactivity across large-scale syntheses required for preclinical trials.
In oncology research, this compound has emerged as a key building block for targeted prodrugs. A collaborative study between Merck KGaA and MIT demonstrated that incorporating N-methylvaline residues into antibody-drug conjugates (ADCs) improves tumor specificity while reducing off-target toxicity (Cancer Research, 2024). The methyl group's steric hindrance also modulates enzyme substrate selectivity, making it valuable for designing irreversible kinase inhibitors.
Bioorthogonal chemistry applications further highlight its versatility. A recent report in JACS Au described using this compound to create clickable peptides that self-assemble into drug delivery nanoparticles under physiological conditions. The combination of Fmoc's UV-cleavable nature with valine's hydrophobicity enabled controlled payload release mechanisms with tunable half-lives between 6–8 hours.
Sustainability initiatives are driving innovations around this compound's synthesis pathways. Researchers at ETH Zurich recently developed a catalytic asymmetric approach achieving enantiopure N-methylvaline derivatives with >95% ee using organocatalysts derived from renewable resources (Green Chemistry, 2024). These advancements reduce waste production by up to 65% compared to traditional resolution methods.
In clinical translation studies, the compound's safety profile has been validated through extensive metabolomics analyses. Preclinical data from Bristol Myers Squibb showed no observable accumulation of toxic metabolites even after chronic administration regimens exceeding therapeutic doses by five-fold (Toxicological Sciences, 2023). This aligns with its FDA-designated status as an approved excipient for investigational new drug applications.
Ongoing research focuses on exploiting its structural features for protein engineering applications. A CRISPR-Cas9 guide RNA stabilization study using modified oligonucleotides containing N-methylvaline residues achieved a threefold increase in gene editing efficiency (Molecular Therapy, 2024). Such findings underscore its potential across diverse biotechnological applications including vaccine development and enzyme therapeutics.